![molecular formula C4H12S2Si B14127841 Dimethyl[bis(methylsulfanyl)]silane CAS No. 3860-91-1](/img/structure/B14127841.png)
Dimethyl[bis(methylsulfanyl)]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl[bis(methylsulfanyl)]silane is a chemical compound with the molecular formula C4H12S2Si It is a silane derivative where the silicon atom is bonded to two methyl groups and two methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl[bis(methylsulfanyl)]silane can be synthesized through several methods. One common approach involves the reaction of dimethyldichlorosilane with sodium methylthiolate. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
(CH3)2SiCl2+2NaSCH3→(CH3)2Si(SCH3)2+2NaCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[bis(methylsulfanyl)]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and methylthiol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Nucleophiles: Thiols, amines, or alcohols can act as nucleophiles in substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products
Oxidation: Methylsulfinyl and methylsulfonyl derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Hydrolysis: Silanols and methylthiol.
Scientific Research Applications
Dimethyl[bis(methylsulfanyl)]silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty polymers and as a coupling agent in materials science.
Mechanism of Action
The mechanism by which dimethyl[bis(methylsulfanyl)]silane exerts its effects involves the interaction of its silicon center with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and sulfur atoms, making it a versatile compound for chemical modifications. The methylsulfanyl groups can participate in redox reactions, further enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
Dimethyldichlorosilane: Similar in structure but with chlorine atoms instead of methylsulfanyl groups.
Trimethylsilyl derivatives: Compounds with three methyl groups attached to silicon.
Methylsulfanyl derivatives: Compounds with methylsulfanyl groups attached to different central atoms.
Uniqueness
Dimethyl[bis(methylsulfanyl)]silane is unique due to the presence of both methyl and methylsulfanyl groups, which provide a combination of stability and reactivity. This makes it a valuable compound for various chemical transformations and applications.
Properties
CAS No. |
3860-91-1 |
|---|---|
Molecular Formula |
C4H12S2Si |
Molecular Weight |
152.4 g/mol |
IUPAC Name |
dimethyl-bis(methylsulfanyl)silane |
InChI |
InChI=1S/C4H12S2Si/c1-5-7(3,4)6-2/h1-4H3 |
InChI Key |
FYWZMZSOODFYPG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


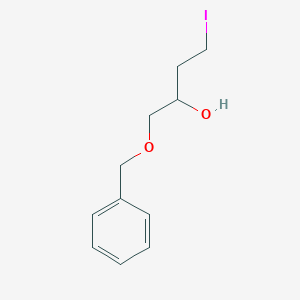
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B14127768.png)

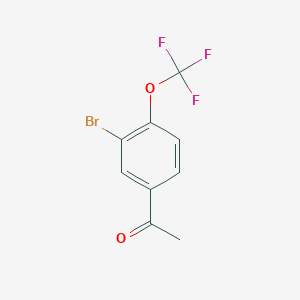

![1-benzyl-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127794.png)
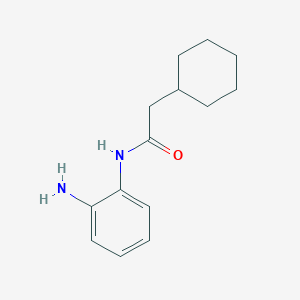
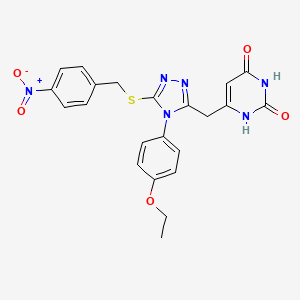
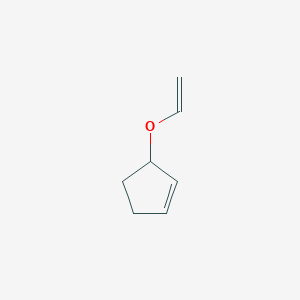
![7-[[2-(Carbamoylamino)-4-[[4-[2-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid](/img/structure/B14127822.png)
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol](/img/structure/B14127825.png)
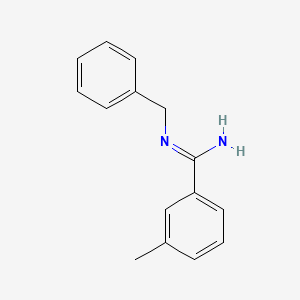
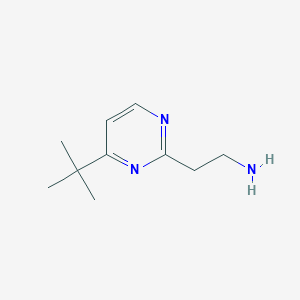
![N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine](/img/structure/B14127839.png)
